REACTION_CXSMILES
|
[Si:1]([O:8][CH2:9][CH2:10][NH2:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C([N:20]=[C:21]=[S:22])(=O)C1C=CC=CC=1>C1COCC1>[Si:1]([O:8][CH2:9][CH2:10][NH:11][C:21]([NH2:20])=[S:22])([C:4]([CH3:6])([CH3:7])[CH3:5])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture was mixed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (150 mL)
|
Type
|
ADDITION
|
Details
|
To the resulting solution were added potassium carbonate (5.0 g) and water (50 mL)
|
Type
|
ADDITION
|
Details
|
the mixture was mixed for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
sequentially washed with 1 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium bicarbonate solution and saturated brine, and then dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCNC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |